saikosaponin B1
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Overview
Description
Saikosaponin B1 is a bioactive compound found in the roots of Radix Bupleuri, a traditional Chinese medicinal herb. This compound belongs to the class of triterpene saponins and is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .
Mechanism of Action
Target of Action
Saikosaponin B1, a bioactive constituent of Radix Bupleuri, primarily targets the Smoothened (SMO) protein . SMO is a key component of the Hedgehog signaling pathway , which plays a crucial role in cell growth, differentiation, and tissue patterning .
Mode of Action
This compound interacts with SMO to inhibit the Hedgehog signaling pathway . This interaction suppresses the activity of the pathway, leading to changes in cell behavior. Specifically, it inhibits the GLI-luciferase activity in Shh Light II cells stimulated with ShhN CM, as well as Gli1 and Ptch1 mRNA expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . By targeting SMO, this compound inhibits the activation of this pathway, which can lead to the suppression of cell proliferation and migration, and the induction of apoptosis . Additionally, this compound has been found to regulate the NRF2/HO-1 pathway to inhibit ferroptosis .
Pharmacokinetics
Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
This compound has been shown to significantly inhibit tumor growth in medulloblastoma (MB) models . It achieves this by inhibiting the Hedgehog pathway through targeting SMO . Additionally, this compound has been found to alleviate dextran sulfate sodium-induced colitis by up-regulating the NRF2/HO-1 pathway to inhibit ferroptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain intestinal microbes can affect the metabolism and absorption of this compound . Additionally, the multicomponent nature of traditional Chinese medicine (TCM), where this compound is commonly found, can also influence its action .
Biochemical Analysis
Biochemical Properties
Saikosaponin B1 plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1), both of which play a major role in cell homeostasis and DNA damage during infection .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with Janus Kinase-3 .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin B1 involves several steps, starting from oleanolic acid, a naturally occurring triterpenoid. The process includes:
Oxidation: Oleanolic acid is oxidized to form the aglycone part of this compound.
Glycosylation: The aglycone is then subjected to regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment.
Gold(I)-Catalyzed Glycosylation: This step involves the installation of glycans onto the aglycone using gold(I) catalysts.
Industrial Production Methods: Industrial production of this compound typically involves extraction from Radix Bupleuri using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Saikosaponin B1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like Dess-Martin periodinane are used for oxidation reactions.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Various reagents depending on the desired functional group.
Major Products: The major products formed from these reactions include different derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential to treat inflammatory diseases, cancers, and immune disorders.
Industry: Used in the formulation of health supplements and herbal medicines
Comparison with Similar Compounds
- Saikosaponin A
- Saikosaponin D
- Prosaikosaponin F
- Prosaikosaponin G
- Saikosaponin Y
- Prosaikogenin
- Clinoposaponin I
Comparison: Saikosaponin B1 is unique due to its specific inhibition of the Hedgehog signaling pathway, which is not as prominently observed in other similar compounds. Additionally, its ability to regulate the NRF2/HO-1 pathway adds to its distinct pharmacological profile .
Properties
CAS No. |
58558-08-0 |
---|---|
Molecular Formula |
C42H68O13 |
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |
InChI Key |
ZXCJHOYFGJUMDY-ASRFRNECSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O |
Origin of Product |
United States |
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